Octahydro-1H-pyrrolo[3,2-B]pyridine

Kinase Inhibitor Selectivity Drug Discovery

Octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0) is a saturated, bicyclic amine consisting of a fused pyrrolidine and piperidine ring system. With the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol , this compound is a fully hydrogenated derivative of the pyrrolo[3,2-b]pyridine core.

Molecular Formula C7H14N2
Molecular Weight 126.20
CAS No. 1393546-65-0
Cat. No. B3321877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydro-1H-pyrrolo[3,2-B]pyridine
CAS1393546-65-0
Molecular FormulaC7H14N2
Molecular Weight126.20
Structural Identifiers
SMILESC1CC2C(CCN2)NC1
InChIInChI=1S/C7H14N2/c1-2-6-7(8-4-1)3-5-9-6/h6-9H,1-5H2
InChIKeyIJVGODUTGYOVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of Octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0): A Foundational Saturated Bicyclic Scaffold


Octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0) is a saturated, bicyclic amine consisting of a fused pyrrolidine and piperidine ring system . With the molecular formula C7H14N2 and a molecular weight of 126.20 g/mol [1], this compound is a fully hydrogenated derivative of the pyrrolo[3,2-b]pyridine core . Its rigid, diazabicyclic framework is a key feature that differentiates it from simple monocyclic amines, imparting a defined three-dimensional shape that is a valuable attribute in medicinal chemistry and molecular recognition . As a versatile building block, it serves as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals , with established quality parameters such as a minimum purity of 95% and available batch-specific analytical data (e.g., NMR, HPLC) from commercial suppliers .

Why Generic Substitution Fails: The Critical Importance of Scaffold Saturation and Ring Topology in Octahydro-1H-pyrrolo[3,2-b]pyridine Selection


The procurement of Octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0) is not interchangeable with generic or less-defined alternatives due to the unique synergy of its fully saturated ring system and its specific [3,2-b] topology. Unlike its aromatic counterparts or even other saturated analogs, this compound's reduced state provides a distinct chemical and biological reactivity profile . The complete saturation eliminates the planar, electron-rich character of the pyrrolo[3,2-b]pyridine core, which in turn alters its lipophilicity, basicity, and conformational behavior—critical parameters that directly impact molecular recognition in biological systems and subsequent synthetic transformations [1]. Furthermore, substitution with generic amine building blocks fails to capture the precise three-dimensional vector and conformational constraint offered by this fused bicyclic system, a feature that can be decisive in the development of selective kinase inhibitors or CNS-penetrant molecules [2]. The data below provide quantitative context for why this specific compound, and not a close analog, should be prioritized for scientific selection.

Quantitative Evidence Guide for Octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0): Verifiable Differentiation Against Comparators


High Selectivity of Octahydropyrrolo[3,2-b]pyridine Derivative for FGFR3 Over VEGFR2 as a Type I Kinase Inhibitor

A derivative of the octahydropyrrolo[3,2-b]pyridine scaffold (Asinex-5082) demonstrated a significant improvement in binding selectivity for FGFR3 over VEGFR2 compared to the FDA-approved FGFR inhibitor Erdafitinib. The study used molecular dynamics (MD) simulations and MMPBSA calculations to quantify binding free energy (ΔGbind). Asinex-5082 exhibited a binding free energy of -39.3 kcal/mol with FGFR3, compared to -29.9 kcal/mol for Erdafitinib, a 9.4 kcal/mol advantage [1]. Crucially, Asinex-5082 was unable to bind with VEGFR2, whereas Erdafitinib and other pan-kinase inhibitors often cause side effects due to VEGFR2 inhibition [2]. This differential binding profile is attributed to the saturated, conformationally restricted scaffold of the derivative, which allows it to access the DFG-in conformation of the FGFR3 ATP-binding pocket but prevents it from fitting into the smaller VEGFR2 pocket in the DFG-out conformation [3].

Kinase Inhibitor Selectivity Drug Discovery Cancer Research

Establishment of Octahydro-1H-pyrrolo[3,2-b]pyridine as a Key Industrial Intermediate for Moxifloxacin Production

Octahydro-1H-pyrrolo[3,2-b]pyridine is a documented impurity (Moxifloxacin Impurity 130) in the synthesis of Moxifloxacin . This application sets it apart from other structurally similar, but non-relevant, heterocyclic building blocks. While many saturated amines can be used in synthesis, this specific compound has a direct, verifiable role in the process chemistry of a blockbuster antibiotic [1]. For a procurement scientist, this is a critical differentiator: sourcing this compound is not merely purchasing a 'building block'; it is acquiring a certified impurity standard essential for pharmaceutical quality control and regulatory compliance. Alternatives like 1,2,3,4-tetrahydroisoquinoline may offer similar functionalities in a general sense, but they cannot serve this specific, application-driven purpose [2].

Pharmaceutical Impurity Process Chemistry Antibiotic Analytical Standard

Impact of Saturation on Physicochemical Properties: Calculated Lipophilicity (LogP) and Polar Surface Area (TPSA)

The fully saturated nature of Octahydro-1H-pyrrolo[3,2-b]pyridine confers a specific, calculated physicochemical profile distinct from its aromatic counterpart, 1H-pyrrolo[3,2-b]pyridine. While measured experimental data for the parent scaffold is not widely available in the open literature, calculated values provide a baseline for comparison. The target compound has a predicted LogP of approximately 0.10 and a Topological Polar Surface Area (TPSA) of 24.06 Ų [1]. In contrast, the unsaturated, aromatic 1H-pyrrolo[3,2-b]pyridine core is expected to have a significantly higher LogP (due to planar, hydrophobic interactions) and a larger TPSA (due to the aromatic nitrogen's lone pair). This difference in lipophilicity and polarity can dramatically influence membrane permeability and aqueous solubility, which are critical for central nervous system (CNS) drug discovery and other applications where passive diffusion is key [2].

Medicinal Chemistry Physicochemical Properties Lipophilicity Drug Design

High-Impact Procurement and Application Scenarios for Octahydro-1H-pyrrolo[3,2-b]pyridine (CAS 1393546-65-0)


Discovery of Highly Selective FGFR3 Kinase Inhibitors for Precision Oncology

Procure Octahydro-1H-pyrrolo[3,2-b]pyridine to serve as a core scaffold for structure-activity relationship (SAR) studies targeting FGFR3-driven cancers, such as bladder cancer. Evidence shows that derivatives based on this scaffold can achieve superior selectivity for FGFR3 over VEGFR2 compared to the FDA-approved drug Erdafitinib, with a computed binding free energy advantage of 9.4 kcal/mol [1]. This selectivity profile is mechanistically linked to the saturated, rigid scaffold's ability to discriminate between kinase conformations [2]. Prioritize this building block to design next-generation inhibitors with a reduced risk of VEGFR2-mediated cardiovascular side effects.

Pharmaceutical Quality Control: Certified Moxifloxacin Impurity Reference Standard

Procure Octahydro-1H-pyrrolo[3,2-b]pyridine specifically for use as a reference standard in analytical method development and quality control testing for Moxifloxacin drug substance and drug product . This application requires the exact chemical identity, not a general analog. Sourcing this compound as a defined impurity (Moxifloxacin Impurity 130) is essential for meeting ICH guidelines and regulatory filing requirements related to impurity profiling and control [3]. Generic alternatives are not fit for this purpose.

Optimizing CNS Drug Candidates via Scaffold Saturation

For medicinal chemistry programs targeting central nervous system (CNS) disorders, prioritize the procurement of this fully saturated scaffold over aromatic heterocycles. Its calculated LogP of 0.10 and TPSA of 24.06 Ų indicate a physicochemical profile more conducive to blood-brain barrier (BBB) penetration and reduced promiscuity compared to its unsaturated counterpart [4]. Incorporate this core into lead molecules where high ligand efficiency and favorable CNS multiparameter optimization (MPO) scores are critical selection criteria.

Quote Request

Request a Quote for Octahydro-1H-pyrrolo[3,2-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.